N-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

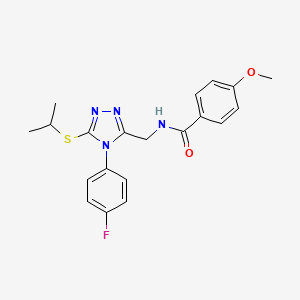

This compound is a 1,2,4-triazole derivative featuring:

- 4-(4-fluorophenyl) at position 4 of the triazole ring.

- 5-(isopropylthio) at position 3.

- A methyl group at position 3, linked to a 4-methoxybenzamide moiety.

Properties

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2S/c1-13(2)28-20-24-23-18(25(20)16-8-6-15(21)7-9-16)12-22-19(26)14-4-10-17(27-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMZMJJGODIWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

The IUPAC name of the compound reflects its complex structure, which includes a triazole ring and various substituents that may influence its biological interactions. The molecular formula is , with a molecular weight of approximately 360.45 g/mol. The presence of the fluorophenyl and isopropylthio groups are significant for its biological activity due to their effects on binding affinity and selectivity towards biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.45 g/mol |

| XLogP3-AA | 3.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The triazole moiety can facilitate hydrogen bonding with target proteins, while the fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles possess broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains.

Anticancer Potential

In addition to antimicrobial effects, preliminary studies suggest that this compound may have anticancer properties. It has been investigated for its ability to inhibit cell proliferation in cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) cells by targeting specific mutations in the epidermal growth factor receptor (EGFR) .

Case Studies

- Study on Antimicrobial Activity : A recent publication highlighted the synthesis and evaluation of various triazole derivatives, including this compound). Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics.

- Anticancer Research : Another study explored the effects of similar compounds on NSCLC models. The findings indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Binding Affinity Studies

Binding affinity studies using techniques like X-ray fluorescence (XRF) have shown that this compound can selectively bind to certain receptors over others, which is crucial for minimizing side effects in therapeutic applications .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis in NSCLC cell lines |

| Binding Affinity | Selective binding to specific receptors |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Substituent-Based Comparison

Key Observations:

- Fluorophenyl vs.

- Isopropylthio vs. Benzylthio/Sulfonyl : The isopropylthio group balances steric bulk and lipophilicity, contrasting with the bulkier benzylthio () or polar sulfonyl groups (). This may influence metabolic stability .

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.